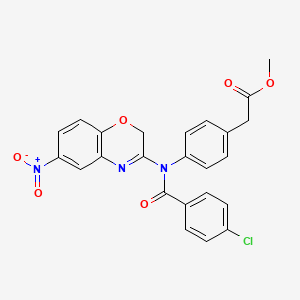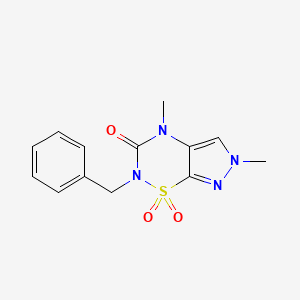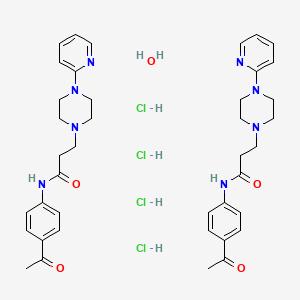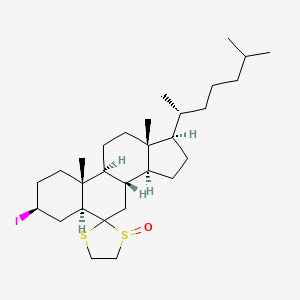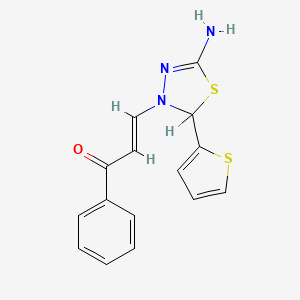
2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- is a complex organic compound that features a thiadiazole ring, a thienyl group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones. The propenone moiety can be introduced via aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the propenone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiadiazole ring, which is known for its bioactivity.
Medicine
Industry
In materials science, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 3-(5-amino-1,3,4-thiadiazol-2-yl)-1-phenyl-
- 2-Propen-1-one, 3-(5-amino-2-(2-furyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
- 2-Propen-1-one, 3-(5-amino-2-(2-pyridyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl-
Uniqueness
The presence of the thienyl group in 2-Propen-1-one, 3-(5-amino-2-(2-thienyl)-1,3,4-thiadiazol-3(2H)-yl)-1-phenyl- distinguishes it from other similar compounds, potentially imparting unique electronic properties and reactivity.
Properties
CAS No. |
125810-86-8 |
|---|---|
Molecular Formula |
C15H13N3OS2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(E)-3-(5-amino-2-thiophen-2-yl-2H-1,3,4-thiadiazol-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H13N3OS2/c16-15-17-18(14(21-15)13-7-4-10-20-13)9-8-12(19)11-5-2-1-3-6-11/h1-10,14H,(H2,16,17)/b9-8+ |
InChI Key |
SZJMMBQBSOMLQG-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/N2C(SC(=N2)N)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CN2C(SC(=N2)N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


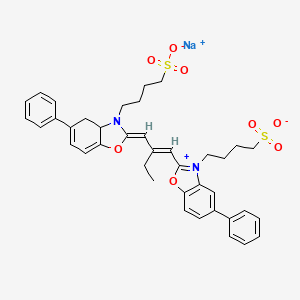
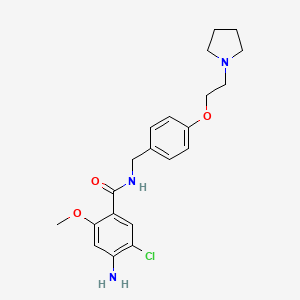
![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
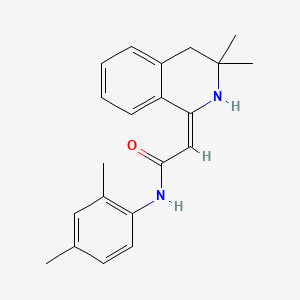
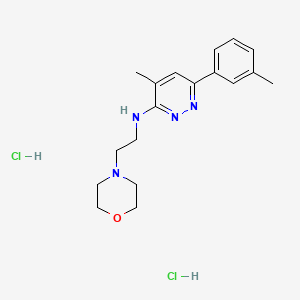
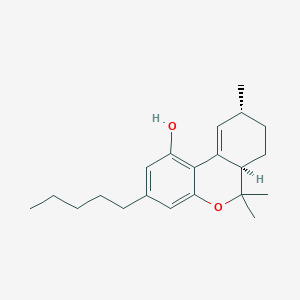

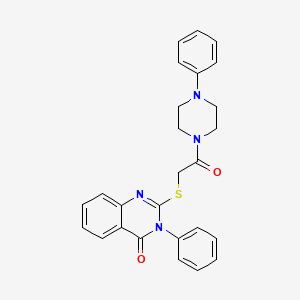
![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
